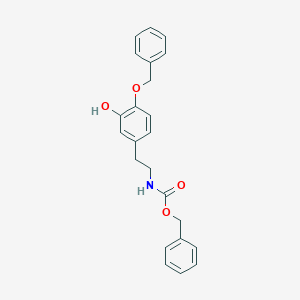

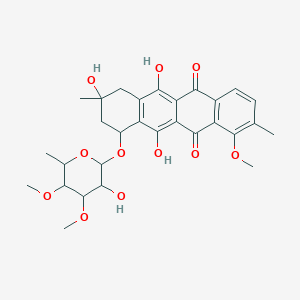

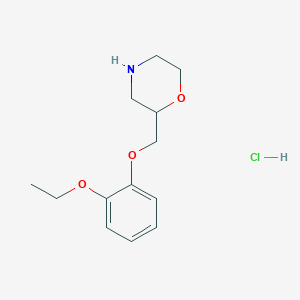

N-Benzyloxycarbonyl-4-O-benzyl Dopamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted benzylamine derivatives has been a topic of interest due to their potential applications in medical imaging and pharmacology. In the first study, a series of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives were synthesized to explore their binding affinity and selectivity to the human brain serotonin transporter (SERT) . The derivatives included compounds with fluorine, bromine, and iodine substitutions on the benzyl ring. These compounds were synthesized from their monomethyl precursors and subsequently labeled with carbon-11 to create potential positron emission tomography (PET) imaging agents .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their binding affinity and selectivity. The X-ray structure of one of the compounds from the second study confirmed the R stereochemistry, which was found to be essential for the affinity towards dopamine D-2 receptors . The solid-state conformation of this compound showed the 4-fluorobenzyl group folded over the salicylamide moiety, indicating the importance of the spatial arrangement of the substituents for receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are critical for achieving the desired selectivity and affinity for the target receptors. The methylation of the monomethyl precursors with carbon-11 labeled iodoethane was a key step in the preparation of the PET imaging agents . The stereoselective blockade of dopamine D-2 receptors by the synthesized benzamides and salicylamides was influenced by the stereochemistry and the nature of the aromatic substituents, which was demonstrated by the ability of these compounds to block apomorphine-induced stereotypies in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their halogen substitutions and stereochemistry, directly affect their pharmacological profiles. The halogenated derivatives showed high SERT affinity with low nanomolar Ki values, indicating strong interactions with the transporter . The compounds with 2,3-dimethoxy and 5,6-dimethoxy substitution patterns exhibited potent inhibition of [3H]spiperone binding to dopamine D-2 receptors, with IC50 values around 1 nM, suggesting high receptor affinity . The ability to induce catalepsy at higher dose levels than required to block apomorphine-induced responses suggests a dose-dependent pharmacological effect .

科学的研究の応用

Dopamine Receptors and Neuropsychiatric Disorders

Recent advances in understanding dopamine D2 receptor ligands have highlighted their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, indicating the structural importance of benzyl and benzyloxycarbonyl groups in developing therapeutic agents (Jůza et al., 2022).

Dopamine in Learning and Memory

Dopamine plays a critical role in learning and memory, influencing processes like motivation, prediction error, incentive salience, memory consolidation, and response output. Its function in fear conditioning and extinction, as well as its modulatory role in reward-related tasks, showcases the broad impact of dopamine signaling in cognitive processes (Abraham et al., 2014).

Dopamine and Immune System

There is growing evidence of dopamine acting as a key transmitter between the nervous and immune systems, affecting innate immune cells like dendritic cells, macrophages, microglia, and neutrophils. This suggests that dopaminergic pathways could be targeted for innovative treatments in immune-mediated diseases, highlighting the potential for repurposing dopaminergic drugs for non-immune indications (Pinoli et al., 2017).

Molecular Mechanisms and Therapeutic Targets

Understanding the molecular mechanisms of action of stimulant novel psychoactive substances targeting the high-affinity transporter for dopamine can provide insights into the addictive potential of these compounds. This knowledge is crucial for developing treatments targeting dopamine pathways and potentially relates to compounds structurally similar to N-Benzyloxycarbonyl-4-O-benzyl Dopamine (Sahai & Opacka‐Juffry, 2021).

特性

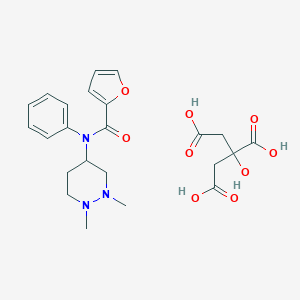

IUPAC Name |

benzyl N-[2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21-15-18(11-12-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDVGWVNCVJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570613 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl-4-O-benzyl Dopamine | |

CAS RN |

87745-55-9 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

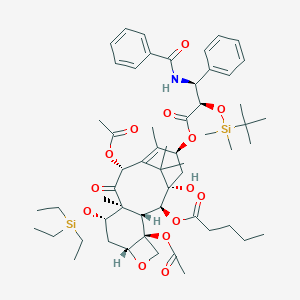

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)